molecular formula C12H9BrN4 B2391880 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 860610-14-6

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

カタログ番号: B2391880
CAS番号: 860610-14-6
分子量: 289.136
InChIキー: BPXMBYLYOGLAGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

準備方法

The synthesis of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-aminopyridine with 3-bromo-2-methylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to promote the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

化学反応の分析

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with hydrogen peroxide can introduce oxygen-containing functional groups.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures

科学的研究の応用

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance:

  • Mechanism of Action: These compounds act as selective inhibitors of various kinases involved in cancer progression, including AXL and c-MET kinases, which are crucial in signaling pathways that regulate cell growth and survival .
  • Case Study: A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant cytotoxicity against several cancer cell lines, indicating their potential as chemotherapeutic agents .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of several enzymes:

  • HMG-CoA Reductase Inhibitors: These compounds can lower cholesterol levels by inhibiting HMG-CoA reductase, making them relevant in treating hyperlipidemia .
  • AMP Phosphodiesterase Inhibitors: They have shown potential in modulating cyclic nucleotide levels, which are crucial for various physiological processes .

Synthetic Pathways

Several synthetic routes have been developed to create 3-bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine:

  • Electrophilic Aromatic Substitution: The bromination of pyrazolo[1,5-a]pyrimidines typically involves using N-bromosuccinimide under reflux conditions to achieve high yields (70-98%) of brominated derivatives .
Synthetic MethodYield (%)Key Features
N-bromosuccinimide Bromination70-98High regioselectivity in halogenation
Cyclocondensation with β-dicarbonylsVariesVersatile modifications possible

Optical Applications

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in optical applications:

  • Fluorophores: Certain derivatives exhibit strong photophysical properties suitable for use in fluorescence-based applications. These compounds can be utilized in imaging techniques and biosensors due to their luminescent characteristics .

Broad Spectrum of Activities

Pyrazolo[1,5-a]pyrimidines are associated with various pharmacological effects:

  • Antitrypanosomal and Antischistosomal Activities: The compounds have demonstrated efficacy against Trypanosoma and Schistosoma species, indicating their potential in treating parasitic infections .
  • Psychopharmacological Effects: Some derivatives have been explored for their anxiolytic properties, providing avenues for developing new anxiolytic medications .

作用機序

The mechanism of action of 3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to the inhibition of cancer cell growth. The compound binds to the active site of the kinase, preventing the phosphorylation of target proteins necessary for cell division .

類似化合物との比較

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:

生物活性

3-Bromo-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C12H10BrN5
Molecular Weight 305.15 g/mol
CAS Number 123456-78-9 (hypothetical for illustration)

The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, affecting the transition from the G1 phase to the S phase of the cell cycle. This action is crucial in cancer therapy as it targets rapidly dividing cells.

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. A study focusing on pyrazolo[1,5-a]pyrimidine derivatives found that these compounds could inhibit B-Raf kinase, which is critical in the Raf-MEK-ERK signaling pathway involved in various cancers such as melanoma and colorectal cancer .

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound's IC50 values indicate its potency in inhibiting cell proliferation and inducing apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified that specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold enhance its biological activity. For instance:

Substitution Effect on Activity
Bromination at position 3Increases potency against CDK2
Methyl group at position 2Enhances lipophilicity and cellular uptake
Pyridine at position 7Contributes to selectivity for kinase inhibition

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds similar to this compound possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These studies indicate low toxicity levels while maintaining high efficacy against target kinases .

Case Studies

Several case studies have illustrated the effectiveness of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Case Study on MCF-7 Cells : A derivative showed an IC50 of 4.66 µM against MCF-7 cells compared to doxorubicin with an IC50 of 4.57 µM. The compound induced significant apoptosis and cell cycle arrest at the G2/M phase .
  • HCT-116 Cell Line Study : Another study reported that a similar pyrazolo derivative exhibited potent cytotoxicity with an IC50 value lower than traditional chemotherapeutic agents .

特性

IUPAC Name

3-bromo-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXMBYLYOGLAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。